5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a specialized organic compound classified within the pyridine derivatives. This compound exhibits a unique structure characterized by a bromine atom at the 5th position, an amino group at the 2nd position, and a carboxylic acid group at the 4th position on the pyridine ring. The presence of the prop-2-yn-1-yl group further enhances its chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is classified as:
The synthesis of 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multi-step reactions that include alkylation and carboxylation processes.
The molecular formula of 5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is with a molecular weight of approximately 271.07 g/mol. The structure includes:
Property | Value |
---|---|
Molecular Formula | C9H8BrN2O3 |
Molecular Weight | 271.07 g/mol |
IUPAC Name | 5-bromo-2-(prop-2-yn-amino)pyridine-4-carboxylic acid |
InChI Key | QYMVLBHNNXOAGW-UHFFFAOYSA-N |
Canonical SMILES | C#CCONC1=NC=C(C(=C1)C(=O)O)Br |
5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can participate in several chemical reactions:
5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is expected to have moderate solubility in polar solvents due to its carboxylic acid functional group.
This compound's reactivity is influenced by its functional groups:
5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has potential applications in:
This compound exemplifies the versatility and importance of pyridine derivatives in both industrial applications and academic research, highlighting their role in advancing medicinal chemistry and organic synthesis methodologies.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1